1-(4-Sec-butylphenyl)ethanamine

Description

BenchChem offers high-quality 1-(4-Sec-butylphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Sec-butylphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

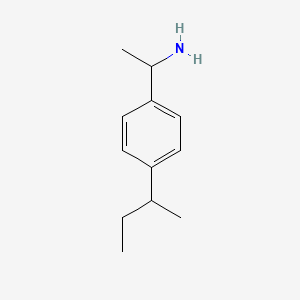

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butan-2-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-9(2)11-5-7-12(8-6-11)10(3)13/h5-10H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNODDJQLVDOMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 1-(4-sec-butylphenyl)ethanamine"

Technical Guide for Research & Development

Executive Summary & Molecule Profile[1][2]

This guide details the synthesis and structural characterization of 1-(4-sec-butylphenyl)ethanamine (also known as 1-(4-sec-butylphenyl)ethylamine).[1] This molecule belongs to the class of

Critical Technical Context: Unlike simple phenethylamines, this target possesses two chiral centers :

-

The benzylic carbon (

-amino position).[1] -

The sec-butyl side chain (benzylic to the methyl group).

Consequently, non-stereoselective synthesis yields a mixture of four stereoisomers (two enantiomeric pairs of diastereomers).[1] This guide focuses on a robust Reductive Amination protocol for the racemic synthesis and introduces an Asymmetric Sulfinamide route for controlling the amine stereocenter.

Target Specifications

| Property | Detail |

| IUPAC Name | 1-(4-(sec-butyl)phenyl)ethan-1-amine |

| Molecular Formula | |

| Molecular Weight | 177.29 g/mol |

| Key Functionality | Primary Amine, sec-Butyl group (lipophilic/steric bulk) |

| Precursor | 4-sec-butylacetophenone |

Retrosynthetic Analysis

To ensure process reliability, we approach the synthesis via the functionalization of the corresponding acetophenone. The sec-butyl group is assumed to be pre-installed on the aromatic ring (via Friedel-Crafts alkylation or commercial sourcing of sec-butylbenzene).[1]

Experimental Protocols

Method A: Reductive Amination (High-Throughput / General Purpose)

Recommended for generating racemic material for initial biological screening or analytical standards.[1]

This protocol utilizes Sodium Cyanoborohydride (

Reagents & Materials

| Reagent | Equivalents | Role |

| 4-sec-butylacetophenone | 1.0 equiv | Starting Material |

| Ammonium Acetate ( | 10.0 equiv | Amine Source / Buffer |

| Sodium Cyanoborohydride | 0.7 - 1.0 equiv | Reducing Agent |

| Methanol (anhydrous) | Solvent | Reaction Medium |

| Molecular Sieves (3Å) | 20% w/w | Water Scavenger (Optional) |

Step-by-Step Procedure

-

Imine Formation:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-sec-butylacetophenone (10 mmol) in anhydrous Methanol (30 mL).

-

Add Ammonium Acetate (100 mmol, 7.7 g) in one portion.

-

Technical Note: The excess ammonium acetate drives the equilibrium toward the imine and buffers the solution to pH ~6.

-

Stir at room temperature for 1 hour. (Optional: Add activated 3Å molecular sieves to promote imine formation).

-

-

Reduction:

-

Cool the mixture to 0°C using an ice bath.

-

Carefully add Sodium Cyanoborohydride (

) (7.0 mmol, 0.44 g) portion-wise.[1] Caution: Toxic cyanide byproducts possible; work in a fume hood. -

Remove the ice bath and allow the reaction to stir at ambient temperature for 18–24 hours.

-

Monitoring: Monitor consumption of ketone by TLC (Hexane/EtOAc 4:1) or GC-MS.[1]

-

-

Work-up:

-

Quench the reaction by slowly adding concentrated HCl until pH < 2. (This decomposes excess hydride and hydrolyzes any boron complexes).[1]

-

Evaporate the methanol under reduced pressure.

-

Dilute the residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove non-basic impurities (unreacted ketone).[1]

-

Basify the aqueous layer to pH > 12 using 4M NaOH. The solution will become cloudy as the free amine separates.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 40 mL).[1]

-

-

Purification:

Method B: Asymmetric Synthesis via Ellman Auxiliary (High Precision)

Recommended when enantiomeric purity at the amine center is required.

This route uses (R)-(+)-tert-butanesulfinamide to form a chiral sulfinyl imine, which directs the stereochemistry of the hydride reduction [2].[1]

-

Condensation: Reflux ketone and (R)-tert-butanesulfinamide (1.1 equiv) in THF with

(2.0 equiv) to yield the N-sulfinyl imine. -

Reduction: Reduce with

at -48°C. The bulky tert-butyl group directs hydride attack, typically achieving >90:10 dr (diastereomeric ratio).[1] -

Hydrolysis: Treat with HCl/MeOH to cleave the sulfinyl group, yielding the enantiomerically enriched amine hydrochloride.

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The presence of the sec-butyl group creates a complex splitting pattern.[1] Note that if the product is a mixture of diastereomers, signal doubling may be observed.

NMR (400 MHz,-

Aromatic: 145.0, 142.0 (quaternary), 128.0, 126.5 (CH).[1]

-

Benzylic (Amine): 51.2.[1]

-

Benzylic (Alkyl): 41.5.[1]

-

Aliphatic: 31.0 (CH2), 24.5 (CH3), 21.8 (CH3), 12.5 (CH3).[1]

Mass Spectrometry (GC-MS / ESI)

Molecular Ion:

Fragmentation Logic (EI, 70eV):

The primary fragmentation pathway is

[1][4][5]

Safety & Handling

-

Amines: The product is a primary amine and should be treated as a corrosive and irritant. Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation with atmospheric

.[1] -

Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas).[1] All work-up steps involving acid quenching must be performed in a high-efficiency fume hood.[1]

-

Waste: Aqueous waste from the reductive amination contains boron and potentially cyanide residues; dispose of in segregated hazardous waste streams treated with bleach (to oxidize cyanide) before disposal, per local EHS regulations.

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93 (12): 2897–2904.

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[1] "Synthesis of Chiral Sulfinamides." Accounts of Chemical Research. 35 (11): 984–995.[1]

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61 (11): 3849–3862.[1]

Sources

The following technical guide details the chemical identity, synthesis, and application profile of 1-(4-sec-butylphenyl)ethanamine , a specialized chiral amine, alongside its structural analogs.

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Chiral Separations Specialists.[1]

Executive Summary

1-(4-sec-butylphenyl)ethanamine (CAS Registry Number: Analogous to 511256-37-4 [tert-butyl]), often referred to as 4-sec-butyl-α-methylbenzylamine , represents a distinct class of chiral 1-arylethanamines.[1] Unlike its tert-butyl or isopropyl counterparts, this compound possesses dual chirality : one stereocenter at the benzylic amine position and a second at the sec-butyl substituent.[1] This unique structural feature creates four distinct stereoisomers, enhancing its utility as a highly selective chiral resolving agent and a tunable scaffold for asymmetric ligand design.[1]

This guide explores the synthesis, stereochemical complexity, and functional applications of this compound within drug development and fine chemical manufacturing.

Chemical Identity & Stereochemistry[1]

Structural Analysis

The compound belongs to the family of 1-arylethanamines (also known as α-methylbenzylamines).[1] These are structurally distinct from amphetamines (1-phenylpropan-2-amines) by the absence of a methylene spacer between the aromatic ring and the amine-bearing carbon.[1]

-

IUPAC Name: 1-[4-(butan-2-yl)phenyl]ethan-1-amine[1]

-

Key Structural Motif: Para-substituted benzene ring linking a chiral amine head-group and a chiral alkyl tail-group.[1]

The "Dual Chirality" Advantage

While related compounds like 1-(4-tert-butylphenyl)ethanamine have only one chiral center (the benzylic carbon), the sec-butyl analog introduces a second center in the alkyl chain.[1]

| Stereocenter | Position | Configuration Options |

| Primary | Benzylic Carbon (C-NH₂) | |

| Secondary | sec-Butyl Chain (C-CH₃) |

Resulting Isomers:

Implication for Researchers: The presence of diastereomers (e.g.,

Synthesis & Manufacturing Protocols

The synthesis of 1-(4-sec-butylphenyl)ethanamine typically follows a convergent route starting from sec-butylbenzene.[1]

Synthetic Pathway Visualization

The following diagram outlines the industrial route via Friedel-Crafts acylation followed by reductive amination.[1]

[1]

Detailed Protocol: Reductive Amination

Note: This protocol assumes the use of 4-sec-butylacetophenone as the starting material.[1]

Reagents:

-

4-sec-butylacetophenone (1.0 eq)[1]

-

Ammonium Acetate (10.0 eq)[1]

-

Sodium Cyanoborohydride (0.7 eq)[1]

-

Solvent: Methanol (anhydrous)[1]

Procedure:

-

Solution Preparation: Dissolve 4-sec-butylacetophenone in anhydrous methanol under an inert nitrogen atmosphere.

-

Imine Formation: Add Ammonium Acetate in a single portion. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium species.

-

Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Cyanoborohydride in small portions to prevent runaway exotherms.

-

Workup: After stirring for 24 hours, quench with concentrated HCl (to pH < 2) to decompose excess hydride and hydrolyze boron complexes. Basify with NaOH (to pH > 10) and extract with Dichloromethane (DCM).[1]

-

Purification: The crude oil is purified via vacuum distillation or converted to the hydrochloride salt for recrystallization.[1]

Applications in Drug Development[1][5]

Chiral Resolution Agent

The primary industrial application of 1-(4-alkylphenyl)ethanamines is the optical resolution of racemic acids .[1]

-

Mechanism: Formation of diastereomeric salts.[1]

-

Target Classes: Profens (e.g., Ibuprofen precursors), chiral agrochemicals, and amino acid derivatives.[1]

-

Advantage: The lipophilic 4-sec-butyl tail increases solubility in non-polar organic solvents (toluene, hexane), often improving the crystallization kinetics of the diastereomeric salt compared to the unsubstituted 1-phenylethanamine.[1]

Intermediate for Antifungals

Research indicates that N-substituted derivatives of 4-alkylbenzylamines possess significant antifungal activity.[1]

-

Mechanism: Inhibition of ergosterol biosynthesis.[1]

-

Structure-Activity Relationship (SAR): Bulky para-substituents (tert-butyl, sec-butyl) on the phenyl ring enhance lipophilicity, facilitating cell membrane penetration in fungal pathogens [1].[1]

Ligand Synthesis

These amines serve as precursors for Chiral Schiff Bases (Salen-type ligands) used in asymmetric catalysis.[1] The steric bulk of the sec-butyl group can induce higher enantioselectivity in metal-catalyzed reactions (e.g., enantioselective epoxidation).[1]

Related Compounds & Comparative Analysis

Understanding the "Related Compounds" landscape is crucial for selecting the optimal reagent for SAR studies or process chemistry.[1]

| Compound Name | Substituent (R) | CAS No. | Key Characteristics |

| 1-Phenylethanamine | -H | 618-36-0 | The standard resolving agent.[1] Low lipophilicity. |

| 1-(4-Methylphenyl)ethanamine | -CH₃ | 104-84-7 | Slightly more lipophilic; often used if the standard fails.[1] |

| 1-(4-Isopropylphenyl)ethanamine | -CH(CH₃)₂ | 73441-43-7 | "Cuminyl" analog.[1] Higher steric bulk; antifungal properties.[1] |

| 1-(4-tert-butylphenyl)ethanamine | -C(CH₃)₃ | 511256-37-4 | High lipophilicity; commercially available resolving agent.[1] |

| 1-(4-sec-butylphenyl)ethanamine | -CH(CH₃)CH₂CH₃ | N/A* | Dual Chirality .[1] Highest complexity for difficult separations.[1] |

Note: Specific CAS for the sec-butyl derivative is often indexed under general alkyl-benzylamines or specific stereoisomers in proprietary databases.[1]

Comparative Lipophilicity & Sterics

The following diagram illustrates the increasing steric demand and lipophilicity, which correlates with membrane permeability and salt solubility.

Analytical Profiling

To verify the identity and purity of 1-(4-sec-butylphenyl)ethanamine, the following analytical parameters are standard.

-

¹H NMR (CDCl₃, 400 MHz):

-

Chiral HPLC:

References

-

Thvedt, T. H., et al. (2013).[1][] "Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton." European Journal of Medicinal Chemistry, 68, 482-496.[1][] Link

-

National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 5100980, 1-(4-tert-butylphenyl)ethanamine." PubChem. Link

-

BOC Sciences. (2025).[1] "(S)-1-(4-tert-Butylphenyl)ethanamine Product Profile." BOC Sciences.[1]

-

Sigma-Aldrich. (2025).[1] "1-(4-Ethylphenyl)ethanamine Product Sheet." Merck KGaA.[1] Link[1]

Sources

Technical Guide: Stereochemical Analysis & Resolution of 1-(4-sec-butylphenyl)ethanamine

Executive Summary

1-(4-sec-butylphenyl)ethanamine (also known as 4-sec-butylamphetamine or 4-SBA) presents a unique stereochemical challenge in medicinal chemistry due to the presence of two distinct chiral centers : the

This guide provides a rigorous technical framework for the synthesis, separation, and identification of these isomers. Unlike simple amphetamines where resolution is binary (

Structural Architecture & Stereoisomerism

The molecule consists of a phenethylamine core substituted at the para position. The biological activity and physicochemical properties are dictated by the absolute configuration at two specific loci.

The Chiral Centers

-

-Amine Center (

-

-Butyl Center (

Stereoisomer Permutations

The four possible isomers are:

-

Isomer A: (

) -

Isomer B: (

) -

Isomer C: (

) -

Isomer D: (

)

Note: Isomers A/B are enantiomers.[1][2][3][4][5] Isomers C/D are enantiomers.[3][5][6] A and C are diastereomers.

Figure 1: Stereochemical hierarchy of 1-(4-sec-butylphenyl)ethanamine showing the divergence based on butyl and amine chirality.

Synthetic Pathways & Stereocontrol

To achieve high purity, the synthesis must account for the pre-existing chirality of the starting material or utilize preparative resolution post-synthesis.

Route A: Convergent Synthesis (Racemic)

This is the industrial standard for non-clinical reference materials. It produces a statistical mixture of all 4 isomers.

-

Alkylation: Benzene + 2-chlorobutane (

catalyst) -

Acylation: rac-sec-butylbenzene + Acetic Anhydride (

) -

Reductive Amination: Ketone + Ammonium Formate (Leuckart-Wallach) or

(Raney Ni)

Route B: Stereodivergent Synthesis (High Precision)

This route fixes the butyl center first, reducing the final separation to a standard binary enantiomeric resolution.

-

Chiral Pool Start: Use (

)-2-phenylbutane (obtained via enzymatic resolution of the alcohol precursor). -

Acylation: Friedel-Crafts acetylation retains the configuration of the butyl group (no racemization at benzylic position under mild conditions).

-

Asymmetric Reductive Amination: Use of (

)-

Analytical & Preparative Resolution Protocols

Separating the full matrix of isomers requires a "Divide and Conquer" approach. Diastereomers (e.g., SS vs RS) have different physical properties (boiling point, solubility, retention time on achiral columns). Enantiomers (e.g., SS vs RR) require a chiral environment.[3]

Protocol: High-Performance Liquid Chromatography (HPLC)[4]

Objective: Baseline separation of all 4 isomers. Challenge: The sec-butyl group adds significant lipophilicity compared to standard amphetamine.

| Parameter | Condition | Rationale |

| Column | Lux® 3 µm AMP (Phenomenex) or Chiralpak® IA | Polysaccharide-based CSPs are essential for amine recognition. |

| Mobile Phase | Hexane : Ethanol : Diethylamine (90:10:0.1) | Normal phase mode maximizes interaction with the chiral selector. DEA suppresses peak tailing of the basic amine. |

| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics. |

| Detection | UV @ 254 nm | Phenyl ring absorption maximum. |

| Temperature | 25°C | Lower temperature generally improves chiral recognition (resolution). |

Self-Validating Step: Inject a mixture of rac-amphetamine and the target molecule. If the target elutes as 2 peaks, you have only resolved the amine center (diastereomers overlap). If 4 peaks appear, the method is valid.

Protocol: Indirect Resolution via Derivatization (GC-MS)

For laboratories without chiral HPLC columns, derivatization with an optically pure reagent converts enantiomers into diastereomers, which can be separated on standard achiral GC columns (e.g., DB-5MS).

Reagent: (

Workflow:

-

Dissolution: Dissolve 1 mg of amine sample in 0.5 mL ethyl acetate.

-

Coupling: Add 50 µL (

)-TPC and 10 µL triethylamine (base catalyst). -

Incubation: Heat at 55°C for 20 minutes.

-

Quench: Wash with 5%

to remove excess acid chloride. -

Analysis: Inject 1 µL into GC-MS.

Mechanism:

-

(

)-Amine + ( -

(

)-Amine + ( -

Result: These amides have different boiling points and will resolve on a standard phenyl-arylene column.

Figure 2: Indirect resolution workflow converting enantiomers to diastereomers for GC analysis.

Pharmacological Implications (SAR)

The stereochemistry of 1-(4-sec-butylphenyl)ethanamine is critical for its pharmacodynamic profile.

-

Dopaminergic Potency: Analogous to amphetamine and methamphetamine, the (

)-configuration at the -

Metabolic Fate: The sec-butyl group is susceptible to

oxidation. The stereochemistry of the butyl chain (-

Hypothesis: The (

)-butyl isomer may exhibit different clearance rates due to steric fit within the CYP2D6 active site, potentially extending the half-life of specific isomers.

-

References

-

Phenomenex. (2022). High-pH Chiral Separations of Amphetamine and Substituted Amphetamines. Technical Note TN-1214. Link

-

Agilent Technologies. (2016).[2] Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column. Application Note 5990-5602EN.[2] Link

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link

-

National Institutes of Health (NIH). (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances. Link

-

Restek Corporation. (2025). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers. Link

Sources

- 1. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]

- 2. agilent.com [agilent.com]

- 3. santaisci.com [santaisci.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human pharmacology of the methamphetamine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Resolution of Racemic 1-(4-sec-butylphenyl)ethanamine via Diastereomeric Salt Crystallization

Introduction: The Significance of Enantiomerically Pure Amines

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The distinct three-dimensional arrangement of substituents around a chiral center often dictates the biological activity of a molecule. For instance, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in drug development and manufacturing.[1][2]

This application note provides a detailed protocol for the chiral resolution of racemic 1-(4-sec-butylphenyl)ethanamine, a key intermediate in the synthesis of various biologically active compounds. The method described herein is based on the classical and industrially scalable technique of diastereomeric salt formation and fractional crystallization.[3][4]

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[1][3][5] This is achieved by reacting the racemic amine with a single enantiomer of a chiral resolving agent, in this case, a chiral acid. The resulting acid-base reaction forms a pair of diastereomeric salts.[1][4]

-

(R)-1-(4-sec-butylphenyl)ethanamine + (L)-(+)-Tartaric Acid → (R)-Amine-(L)-Acid Salt

-

(S)-1-(4-sec-butylphenyl)ethanamine + (L)-(+)-Tartaric Acid → (S)-Amine-(L)-Acid Salt

These diastereomeric salts possess different physicochemical properties, most importantly, different solubilities in a given solvent system.[4][6] This disparity in solubility allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one in the mother liquor.[4] Subsequently, the pure enantiomer of the amine can be liberated from the isolated diastereomeric salt by treatment with a base.[1][4]

Causality Behind Experimental Choices

The success of a chiral resolution by diastereomeric salt crystallization is contingent upon several key factors. The choices made in this protocol are grounded in established chemical principles and empirical observations aimed at maximizing both the yield and the enantiomeric excess of the desired enantiomer.

Selection of the Resolving Agent: (L)-(+)-Tartaric Acid

Tartaric acid is a widely used and effective resolving agent for primary amines for several reasons:[4][7]

-

Availability and Cost: As a natural product derived from grapes, tartaric acid is readily available in high enantiomeric purity and is relatively inexpensive.[4]

-

Acidity: With a pKa1 of approximately 2.98, it is sufficiently acidic to readily form salts with amines.[4]

-

Structural Rigidity: The presence of two carboxylic acid groups and two stereocenters in a relatively rigid structure can lead to well-defined crystal packing in the resulting diastereomeric salts, often resulting in significant solubility differences.[4]

While other chiral acids like (-)-camphoric acid or mandelic acid could also be employed, tartaric acid's proven track record and economic advantages make it an excellent starting point for the resolution of primary amines.[1][4][7]

Choice of Solvent: Methanol

The selection of an appropriate solvent is crucial for achieving efficient separation. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. Methanol is often a good choice for the crystallization of amine salts due to its polarity, which allows for the dissolution of the salts at elevated temperatures, and its ability to form hydrogen bonds, which can influence the crystal lattice formation. The optimal solvent system is often determined empirically through screening various solvents or solvent mixtures.

Stoichiometry and Temperature Control

The stoichiometry of the resolving agent can influence the phase equilibrium of the diastereomeric salt system.[8] Typically, 0.5 to 1.0 equivalent of the dicarboxylic tartaric acid is used relative to the racemic amine.[4] Slow cooling is employed to allow for the selective crystallization of the less soluble diastereomeric salt. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in a lower enantiomeric excess of the desired product. Further cooling in an ice bath is a standard technique to maximize the yield of the crystallized salt.[4]

Experimental Protocols

Materials and Equipment

| Material | Grade |

| Racemic 1-(4-sec-butylphenyl)ethanamine | ≥98% |

| (L)-(+)-Tartaric Acid | ≥99% |

| Methanol | Anhydrous |

| Sodium Hydroxide (NaOH) | Reagent Grade |

| Diethyl Ether | Anhydrous |

| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade |

| Erlenmeyer flasks | |

| Magnetic stirrer and stir bar | |

| Heating mantle or hot plate | |

| Ice bath | |

| Büchner funnel and filter flask | |

| Separatory funnel | |

| Rotary evaporator | |

| pH paper | |

| Chiral HPLC or GC system |

Step-by-Step Protocol for Chiral Resolution

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium hydroxide is corrosive and should be handled with care.[9]

-

Preparation of Solutions:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(4-sec-butylphenyl)ethanamine in 100 mL of warm methanol with stirring.

-

In a separate 100 mL Erlenmeyer flask, dissolve 8.5 g (1.0 equivalent) of (L)-(+)-tartaric acid in 50 mL of warm methanol.

-

-

Formation of Diastereomeric Salts:

-

Slowly add the warm tartaric acid solution to the amine solution with continuous stirring.

-

A white precipitate of the diastereomeric salts should begin to form.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature while stirring.

-

Once at room temperature, continue stirring for an additional 1-2 hours to ensure complete crystallization of the less soluble diastereomer.

-

To maximize the yield, place the flask in an ice bath for at least 1 hour.[4]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.

-

Allow the crystals to air dry on the filter paper. Retain the filtrate (mother liquor) for the potential isolation of the other enantiomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Transfer the dried diastereomeric salt crystals to a 250 mL Erlenmeyer flask.

-

Add 100 mL of water and stir to dissolve as much of the salt as possible.

-

Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 12, check with pH paper). This will liberate the free amine from the tartrate salt.

-

Transfer the basic aqueous solution to a 250 mL separatory funnel.

-

Extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched 1-(4-sec-butylphenyl)ethanamine.

-

Workflow Diagram

Caption: Experimental workflow for the chiral resolution of 1-(4-sec-butylphenyl)ethanamine.

Analysis and Quality Control

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resolved amine is a critical measure of the success of the resolution. It is defined as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

Several analytical techniques can be employed for the determination of enantiomeric excess, including:[10]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

-

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile and thermally stable compounds.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the e.e.[10]

Representative Data

The yield and enantiomeric excess are highly dependent on the specific experimental conditions. For a well-optimized process, the following results can be expected:

| Parameter | Expected Value |

| Yield of Diastereomeric Salt | 35-45% (based on half of the initial racemic amine) |

| Enantiomeric Excess (e.e.) | >95% |

Note: The mother liquor contains the other enantiomer, which can also be isolated and, if desired, racemized for recycling to improve the overall process efficiency.[1][6]

Self-Validating System and Troubleshooting

A robust protocol should include self-validating checks. The measurement of the optical rotation of the final product using a polarimeter provides a quick, albeit less precise, indication of successful resolution. The sign of the rotation will indicate which enantiomer has been isolated, and the magnitude can be compared to the literature value for the pure enantiomer.

Troubleshooting Common Issues:

-

Low Yield:

-

Cause: Incomplete crystallization or the diastereomeric salt being too soluble in the chosen solvent.

-

Solution: Ensure sufficient cooling time. Try a different solvent or a mixture of solvents to reduce the solubility of the desired diastereomer.

-

-

Low Enantiomeric Excess:

-

Cause: Co-crystallization of both diastereomers.

-

Solution: Cool the solution more slowly to allow for better discrimination between the diastereomers. Consider recrystallizing the isolated diastereomeric salt to improve its purity.

-

-

Oily Product After Basification:

-

Cause: Incomplete extraction of the amine.

-

Solution: Perform additional extractions with the organic solvent. Ensure the aqueous layer is sufficiently basic to fully deprotonate the amine salt.

-

Conclusion

The chiral resolution of racemic 1-(4-sec-butylphenyl)ethanamine using (L)-(+)-tartaric acid is a reliable and scalable method for obtaining this important chiral building block in high enantiomeric purity. The success of this classical resolution technique hinges on the careful selection of the resolving agent and solvent, as well as precise control over temperature and crystallization conditions. The detailed protocol and underlying principles presented in this application note provide a solid foundation for researchers and drug development professionals to successfully implement this crucial separation process.

References

- Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.

- Wikipedia. (n.d.). Diastereomeric recrystallization.

- BenchChem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.

- Wikipedia. (n.d.). Chiral resolution.

- MDPI. (n.d.). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD.

- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.

- ACS Publications. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.

- PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.

- ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.

- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.

- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.

- Google Patents. (n.d.). EP0298695A2 - Tartaric acid amide derivative and method of producing the same.

- (n.d.). Determination of enantiomeric excess.

- BenchChem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.

- MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.

- Amanote Research. (n.d.). (PDF) A Simple Method for the Determination of Enantiomeric.

- PMC. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.

- (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.

- EvitaChem. (n.d.). Buy (1R)-1-(4-butylphenyl)ethanamine (EVT-13289508).

- (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

- SciSpace. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines.

- PMC. (2021, January 4). Pyrinap ligands for enantioselective syntheses of amines.

- BOC Sciences. (n.d.). CAS 292068-37-2 (R)-1-(4-ETHYLPHENYL)ETHANAMINE.

- PubMed. (n.d.). Synthesis and dopaminergic properties of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine D4 receptor ligand.

- Santa Cruz Biotechnology. (n.d.). 1-(4-sec-Butylphenyl)propan-1-amine | SCBT.

- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....

- BLD Pharm. (n.d.). 511256-37-4|(S)-1-(4-tert-Butylphenyl)ethanamine.

- AiFChem. (n.d.). 511256-37-4 | (S)-1-(4-tert-Butylphenyl)ethanamine.

- BenchChem. (n.d.). Application Notes and Protocols for the Kinetic Resolution of Amines.

- MDPI. (n.d.). (S,S)-1-(Phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol.

- Beilstein Journals. (2024, July 9). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Accurate determinations of the extent to which the SE2′ reactions of allyl-, allenyl- and propargylsilanes are stereospecifically anti.

- ChemicalBook. (2025, December 31). Bis[4-(2-phenyl-2-propyl)phenyl]amine | 10081-67-1.

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. Determination of enantiomeric excess [ch.ic.ac.uk]

"enzymatic resolution of 1-(4-sec-butylphenyl)ethanamine"

Application Note: Enzymatic Resolution of 1-(4-sec-butylphenyl)ethanamine

Executive Summary

This application note details the protocol for the enzymatic kinetic resolution (KR) of 1-(4-sec-butylphenyl)ethanamine , a valuable chiral building block structurally analogous to the amine precursors of ibuprofen and related NSAIDs.

While chemical resolution (crystallization with tartaric acid) is traditional, it is often labor-intensive and low-yielding for this substrate due to the lipophilicity of the sec-butyl group. This guide presents a biocatalytic route using Candida antarctica Lipase B (CAL-B) , yielding high enantiomeric excess (ee > 99%) under mild conditions.

Key Advantages of this Protocol:

-

High Selectivity: E-value > 100 using alkoxy-activated acyl donors.[1]

-

Scalability: Validated for gram-scale synthesis.[1]

-

Green Chemistry: Operates in ambient temperature with recyclable biocatalysts.

-

Diastereomeric Handling: Addresses the complexity of the remote sec-butyl chiral center.

Scientific Background & Mechanism

The Substrate Challenge

The target molecule, 1-(4-sec-butylphenyl)ethanamine, possesses two chiral centers:

-

C1 (Benzylic position): The primary target for resolution.

-

C4' (sec-butyl chain): A remote chiral center.

If the starting material is racemic at the sec-butyl group, the substrate exists as four stereoisomers. Lipase CAL-B is highly selective for the (R)-enantiomer at the benzylic amine position, generally ignoring the remote sec-butyl stereochemistry. This results in the conversion of the (1R, 4'-sec-butyl) diastereomers into amides, leaving the (1S, 4'-sec-butyl) amines unreacted.

Reaction Mechanism: Ping-Pong Bi-Bi

The resolution proceeds via a serine-hydrolase mechanism. The active site of CAL-B contains a catalytic triad (Ser-His-Asp).

-

Acylation: The acyl donor (Ethyl Methoxyacetate) enters the active site. The serine hydroxyl attacks the carbonyl, releasing ethanol and forming the Acyl-Enzyme Intermediate .

-

Nucleophilic Attack: The (R)-enantiomer of the amine attacks the acyl-enzyme. The (S)-enantiomer is sterically hindered from approaching the activated carbonyl in the correct trajectory.

-

Deacylation: The (R)-amide is released, regenerating the free enzyme.

Why Ethyl Methoxyacetate? Unlike standard ethyl acetate, Ethyl Methoxyacetate (EMOA) provides a "methoxy effect." The oxygen atom in the acyl group forms a hydrogen bond in the transition state (oxyanion hole), significantly accelerating the reaction rate for amines without compromising selectivity.

Experimental Workflow Visualization

The following diagram illustrates the complete resolution process, from racemic starting material to isolated enantiomers.

Caption: Workflow for the kinetic resolution of 1-(4-sec-butylphenyl)ethanamine yielding both enantiomers.

Detailed Protocol

Materials Required

-

Substrate: Racemic 1-(4-sec-butylphenyl)ethanamine (Purity >95%).

-

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Acyl Donor: Ethyl methoxyacetate (preferred) or Isopropyl acetate.[1]

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

-

Equipment: Orbital shaker (thermostatted), HPLC with Chiralcel OD-H column.

Screening Phase (Optimization)

Before scale-up, perform a screen to confirm activity for your specific batch of amine.

| Parameter | Condition A (Recommended) | Condition B (Alternative) |

| Solvent | MTBE (Methyl tert-butyl ether) | Toluene |

| Acyl Donor | Ethyl Methoxyacetate (0.6 eq) | Isopropyl Acetate (excess, solvent) |

| Temp | 30°C | 45°C |

| Enzyme Load | 20 mg/mmol substrate | 50 mg/mmol substrate |

| Expected E-value | > 200 | ~ 50-100 |

Preparative Scale Protocol (10 mmol Scale)

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask, dissolve 1.91 g (10 mmol) of racemic 1-(4-sec-butylphenyl)ethanamine in 40 mL of MTBE .

-

Add 0.71 g (6 mmol, 0.6 eq) of Ethyl Methoxyacetate.

-

Note: Using 0.6 equivalents ensures the reaction stops near 50% conversion even if left too long, preventing over-acylation of the slow enantiomer.

-

-

Add 200 mg of Novozym 435 beads.

-

Place in an orbital shaker at 30°C / 200 rpm .

Step 2: Monitoring

-

Sample 50 µL of the reaction mixture at 4h, 12h, and 24h.

-

Derivatize with acetic anhydride (if using GC) or inject directly (if using HPLC).

-

Stop criteria: When conversion reaches 49-50% . Do not exceed 50% to preserve the optical purity of the remaining (S)-amine.

Step 3: Workup & Separation

-

Filtration: Filter off the enzyme beads. (Wash beads with MTBE; they can be recycled 5-10 times).

-

Acid Extraction: Transfer filtrate to a separatory funnel. Add 30 mL of 1M HCl . Shake vigorously.

-

Chemistry: The unreacted (S)-amine becomes protonated (water-soluble). The (R)-amide remains neutral (organic-soluble).

-

-

Phase Separation:

-

Organic Layer: Contains (R)-N-(1-(4-sec-butylphenyl)ethyl)-2-methoxyacetamide.

-

Aqueous Layer: Contains (S)-1-(4-sec-butylphenyl)ethanamine hydrochloride.

-

Step 4: Product Isolation

-

(S)-Amine Recovery: Basify the aqueous layer with 4M NaOH to pH > 12. Extract with MTBE (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

-

(R)-Amine Recovery: Evaporate the organic layer to get the pure amide. Hydrolyze by refluxing in Ethanol/4M NaOH (1:1) for 12 hours. Extract as above.

Analytical Methods

To validate the protocol, use the following chromatographic conditions.

HPLC Method (Chiral):

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approximate for OD-H):

-

(S)-Amine: 12.5 min

-

(R)-Amine: 15.2 min

-

(R)-Amide: > 20 min (elutes much later due to polarity).

-

Calculation of Enantiomeric Ratio (E):

Use the equation by Sih et al. based on conversion (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | Water content in solvent | Use anhydrous MTBE/Toluene. Add 4Å molecular sieves. |

| Low Selectivity (E < 20) | Temperature too high | Lower temperature to 20°C. |

| Conversion Stalls < 40% | Product inhibition | The methoxyacetamide product might inhibit the enzyme. Switch to Isopropyl Acetate (slower but less inhibition). |

| Diastereomer Separation | sec-butyl chirality | If the sec-butyl group is racemic, you may see "splitting" of peaks in HPLC. The lipase usually resolves the amine center regardless of the alkyl chain, but check if one diastereomer reacts significantly slower. |

References

-

Paetzold, J., & Bäckvall, J. E. (2005).[2] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. Link

- Core reference for the use of CAL-B and methoxyacet

-

González-Sabín, J., Gotor, V., & Rebolledo, F. (2002).[3] CAL-B catalyzed resolution of some pharmacologically interesting

-substituted isopropylamines. Tetrahedron: Asymmetry, 13(12), 1315-1320. Link- Demonstrates the robustness of CAL-B for hindered chiral amines.

- Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Comprehensive review on lipase mechanisms and solvent effects.

-

Breuer, M., et al. (2004). Industrial methods for the production of optically active amines.[1][4][5][6] Angewandte Chemie International Edition, 43(7), 788-824. Link

- Context for industrial scalability of amine resolution.

Sources

- 1. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]

- 2. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Note: Chiral HPLC Separation of 1-(4-sec-butylphenyl)ethanamine Stereoisomers

Here is a detailed Application Note and Protocol for the chiral separation of 1-(4-sec-butylphenyl)ethanamine.

Introduction & Analyte Analysis

This guide details the method development and execution for the chromatographic resolution of 1-(4-sec-butylphenyl)ethanamine .

Structural Complexity and Stereochemistry

Unlike simple chiral amines, 1-(4-sec-butylphenyl)ethanamine presents a unique stereochemical challenge due to the presence of two chiral centers :

-

The Benzylic Position: The carbon attached to the amine group (1-aminoethyl moiety).

-

The sec-Butyl Group: The 1-methylpropyl substituent at the para position.

Consequently, this molecule exists as four distinct stereoisomers (two enantiomeric pairs):

-

(1R, sec-R) and (1S, sec-S) — Enantiomeric Pair A

-

(1R, sec-S) and (1S, sec-R) — Enantiomeric Pair B

Note on Terminology: While the request specifies "enantiomers," a synthetic racemate of this compound is technically a mixture of four diastereomers.[1] This protocol is designed to resolve all four isomers, ensuring complete stereochemical characterization.

Target Audience

This protocol is intended for analytical chemists and process development scientists in the pharmaceutical and agrochemical sectors, where this motif serves as a key intermediate for chiral ligands and bioactive agents.

Method Development Strategy

Column Selection: The Polysaccharide Advantage

For benzylic primary amines, amylose and cellulose-based stationary phases are the gold standard. They function through hydrogen bonding (between the amine and the carbamate linkage of the selector) and inclusion complexation (phenyl ring fitting into the polysaccharide groove).

-

Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent). This phase typically offers the highest selectivity for aryl-alkyl amines.

-

Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[2]

Mobile Phase Design (Normal Phase)

A Normal Phase (NP) mode using Alkane/Alcohol is selected over Reversed Phase (RP) for three reasons:

-

Solubility: The lipophilic sec-butyl group ensures high solubility in hexane/heptane.

-

Selectivity: Non-polar solvents maximize the hydrogen bonding interactions critical for chiral recognition on polysaccharide phases.

-

Recovery: Easier solvent removal for preparative scaling.

The Critical Role of Basic Additives

Primary amines interact strongly with residual silanols on the silica support, leading to peak tailing.

-

Additive: Diethylamine (DEA) or Triethylamine (TEA) .

-

Concentration: 0.1% (v/v).

-

Mechanism: The additive competes for silanol sites, sharpening the peak shape and improving resolution (

).

Detailed Experimental Protocol

Equipment & Reagents

| Component | Specification |

| HPLC System | Quaternary pump, Column Oven, DAD/VWD Detector |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm particle size |

| Solvent A | n-Hexane (HPLC Grade, >99%) |

| Solvent B | Ethanol (Absolute) or 2-Propanol (IPA) |

| Additive | Diethylamine (DEA), reagent grade |

| Sample | 1-(4-sec-butylphenyl)ethanamine (Racemic/Diastereomeric mix) |

Mobile Phase Preparation

Composition: n-Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v)

-

Measure 900 mL of n-Hexane.

-

Measure 100 mL of Ethanol.

-

Add 1.0 mL of Diethylamine to the Ethanol portion before mixing (to prevent immiscibility issues).

-

Combine and mix thoroughly.

-

Degas by sonication for 10 minutes.

-

Note: Do not filter through nylon membranes (nylon dissolves in acidic/basic organic mixes); use PTFE if filtration is necessary.

-

Instrument Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard balance between pressure and efficiency. |

| Temperature | 25°C | Lower temperatures often improve chiral selectivity ( |

| Detection | UV @ 220 nm | The analyte lacks strong chromophores; 220 nm captures the benzylic absorption. |

| Injection Vol | 5 - 10 µL | Load approx. 10-20 µg on column. |

| Run Time | 20 - 30 mins | Ensure elution of all 4 isomers. |

Sample Preparation

-

Weigh 5 mg of the analyte.

-

Dissolve in 1 mL of Mobile Phase (Hexane/EtOH).

-

Critical: Do not dissolve in pure Ethanol or Methanol if the injection volume is large, as the "solvent strength mismatch" will broaden early eluting peaks.

-

-

Vortex for 30 seconds.

-

Filter through a 0.45 µm PTFE syringe filter into a vial.

Results & Validation Criteria

Expected Chromatogram

In a full diastereomeric mixture (racemic at both centers), you will observe four peaks .

-

Elution Order (Typical for AD-H):

-

(S, sec-S) / (S, sec-R) pair usually elutes first (less retained).

-

(R, sec-R) / (R, sec-S) pair usually elutes second (more retained).

-

Note: The exact order between diastereomers depends on the specific interaction of the sec-butyl group with the chiral groove.

-

System Suitability Limits

| Metric | Acceptance Criterion | Action if Failed |

| Resolution ( | > 1.5 (Baseline) | Decrease flow to 0.5 mL/min or lower Temp to 15°C. |

| Tailing Factor ( | < 1.3 | Increase DEA concentration to 0.2%. |

| Capacity Factor ( | Decrease Ethanol % (e.g., to 95:5). |

Visualizations

Method Development Workflow

This diagram outlines the decision process for optimizing the separation of this specific amine.

Figure 1: Decision tree for the chiral method development of complex amines.

Stereochemical Interaction Mechanism

A conceptual visualization of how the analyte interacts with the stationary phase.

Figure 2: The "Three-Point Interaction" model required for chiral recognition.

Troubleshooting Guide

Problem: Peaks are broad or splitting.

-

Cause: "Solvent effect" if sample is dissolved in 100% EtOH.

-

Fix: Dissolve sample in mobile phase (90% Hexane).

Problem: Retention times are shifting.

-

Cause: Volatile DEA evaporation from the mobile phase bottle.

-

Fix: Prepare fresh mobile phase daily and cap bottles tightly.

Problem: No separation observed.

-

Cause: The sec-butyl group may be dominating the steric environment, masking the amine chirality, or vice versa.

-

Fix: Switch to Chiralcel OD-H (Cellulose based).[2] The different twist of the polymer backbone often resolves isomers that Amylose (AD-H) misses.

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

-

Sigma-Aldrich (Supelco). Chiral HPLC Column Selection and Method Development Guide. Retrieved from

- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for chiral amine resolution mechanisms).

Sources

The Strategic Role of 1-(4-sec-butylphenyl)ethanamine in Chiral Pharmaceutical Synthesis: A Detailed Guide

In the landscape of modern drug development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. Chirality, the "handedness" of a molecule, can have profound implications for a drug's efficacy and safety, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] This guide provides an in-depth exploration of the use of 1-(4-sec-butylphenyl)ethanamine, a valuable chiral building block, in the synthesis of pharmaceutical ingredients. We will delve into its chemical properties, key synthetic transformations, and provide detailed protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile amine in their synthetic endeavors.

Understanding 1-(4-sec-butylphenyl)ethanamine: A Key Chiral Intermediate

1-(4-sec-butylphenyl)ethanamine is a primary chiral amine that serves as a crucial starting material or intermediate in the synthesis of more complex chiral molecules.[2] Its structure, featuring a stereogenic center at the benzylic position, makes it an ideal synthon for introducing chirality into a target molecule. The presence of the sec-butyl group on the phenyl ring can also influence the compound's lipophilicity and metabolic stability, properties that are critical in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N | [3] |

| Molecular Weight | 177.29 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | ~255 °C (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) | [3] |

Core Synthetic Applications: Reductive Amination

One of the most powerful and widely utilized methods for incorporating 1-(4-sec-butylphenyl)ethanamine into a larger molecular framework is through reductive amination.[4][5] This robust reaction allows for the formation of a new carbon-nitrogen bond by reacting the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[6][7]

The Mechanism of Reductive Amination

The reductive amination process can be visualized as a two-step sequence occurring in a single pot.

Figure 1: General workflow of a one-pot reductive amination reaction.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine in the presence of the starting carbonyl compound.

Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

| Sodium triacetoxyborohydride | STAB | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; tolerates a wide range of functional groups.[6] |

| Sodium cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Effective but toxic due to the potential release of cyanide. |

| Sodium borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can also reduce the starting carbonyl, requiring careful control of reaction conditions.[6] |

Application Protocol: Synthesis of a Chiral Amide Derivative

While a specific blockbuster drug synthesized directly from 1-(4-sec-butylphenyl)ethanamine is not prominently featured in publicly available literature, its utility can be demonstrated through the synthesis of chiral amide derivatives. These amides can serve as valuable intermediates for further elaboration into more complex pharmaceutical agents. The following protocol details the synthesis of N-(1-(4-sec-butylphenyl)ethyl)acetamide, a representative transformation.

Synthesis of N-(1-(4-sec-butylphenyl)ethyl)acetamide

This two-step protocol first involves the synthesis of racemic 1-(4-sec-butylphenyl)ethanamine via reductive amination of 4-sec-butylacetophenone, followed by acylation to form the target amide. For the synthesis of an enantiomerically pure product, a chiral auxiliary or an asymmetric reduction method would be employed in the first step.

Step 1: Synthesis of 1-(4-sec-butylphenyl)ethanamine (Racemic)

Figure 2: Workflow for the synthesis of racemic 1-(4-sec-butylphenyl)ethanamine.

Materials:

-

4-sec-butylacetophenone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-sec-butylacetophenone (1 equivalent) in anhydrous methanol in a round-bottom flask, add ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (pH ~2-3) to decompose the excess reducing agent.

-

Stir for 1 hour, then basify the mixture with 1 M NaOH until the pH is alkaline (pH ~10-11).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-sec-butylphenyl)ethanamine.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of N-(1-(4-sec-butylphenyl)ethyl)acetamide

Materials:

-

1-(4-sec-butylphenyl)ethanamine (from Step 1)

-

Acetic anhydride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(4-sec-butylphenyl)ethanamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(1-(4-sec-butylphenyl)ethyl)acetamide.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

-

1-(4-sec-butylphenyl)ethanamine: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.

-

Sodium Cyanoborohydride: Highly toxic. Handle with extreme care in a fume hood. Quenching with acid will produce toxic hydrogen cyanide gas. Ensure the quenching procedure is performed slowly and with adequate ventilation.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.

Conclusion

1-(4-sec-butylphenyl)ethanamine is a valuable and versatile chiral building block in the synthesis of pharmaceutical ingredients. Its primary application lies in the formation of new carbon-nitrogen bonds through reactions such as reductive amination, enabling the introduction of a specific stereocenter into a target molecule. The protocols outlined in this guide provide a practical framework for researchers to utilize this important intermediate in their synthetic campaigns. As the demand for enantiomerically pure drugs continues to grow, the strategic use of chiral building blocks like 1-(4-sec-butylphenyl)ethanamine will remain a cornerstone of modern pharmaceutical development.

References

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

-

Scribd. (2023, April 18). Reductive Amination in Pharma. Retrieved from [Link]

- Google Patents. (2012). KR20120060139A - Production method of intermediate compound for synthesizing medicament.

-

Scribd. (2023, April 18). Reductive Amination - Wikipedia. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

- Google Patents. (2005). INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924.

-

Preprints.org. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (2009). PROCESS FOR THE PREPARATION OF ASENAPINE AND INTERMEDIATE PRODUCTS USED IN SAID PROCESS - European Patent Office - EP 2240492 B1.

-

Patsnap. (2022). Bilastine intermediate compound and preparation method thereof - Eureka. Retrieved from [Link]

- Google Patents. (2006). US20060100438A1 - Process of making fentanyl intermediates.

-

The Center for Forensic Science Research & Education. (2024). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Retrieved from [Link]

- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Madridge Publishers. (2019). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. Retrieved from [Link]

-

MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

-

Toyohashi University of Technology. (n.d.). Toyohashi University of Technology, School of Materials Science, Tempaku-cho. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Tridecanaminium, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heneicosafluoro-2-hydroxy- - N,N-bis(2-hydroxyethyl)-N-methyl-, iodide (1:1). Retrieved from [Link]

-

Synchemia. (n.d.). Intermediates. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (1R)-1-(4-butylphenyl)ethanamine (EVT-13289508) [evitachem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scribd.com [scribd.com]

Application Notes and Protocols for the Synthesis of Amides from 1-(4-sec-butylphenyl)ethanamine

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and drug development, ubiquitous in a vast array of pharmaceuticals. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of N-(1-(4-sec-butylphenyl)ethyl)amides starting from the primary amine, 1-(4-sec-butylphenyl)ethanamine. We present two robust and widely applicable protocols: the classical Schotten-Baumann reaction employing acyl chlorides and a modern approach utilizing carbodiimide coupling agents, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt). This guide emphasizes the practical aspects of these methodologies, offering insights into the rationale behind experimental choices, detailed step-by-step procedures, and strategies for optimizing reactions involving sterically hindered amines.

Introduction: The Significance of Amide Synthesis and the Unique Characteristics of 1-(4-sec-butylphenyl)ethanamine

The synthesis of amides from carboxylic acids and amines is one of the most frequently performed transformations in organic synthesis.[1] The resulting amide linkage is exceptionally stable and is a key structural motif in countless active pharmaceutical ingredients (APIs). The starting material, 1-(4-sec-butylphenyl)ethanamine, presents a unique synthetic challenge and opportunity. As a chiral primary amine with steric bulk from both the sec-butyl group on the phenyl ring and the alpha-methyl group, its reactivity can be influenced by steric hindrance. Careful selection of the amide bond formation methodology is therefore crucial to ensure high yields and purity.

This guide will delve into two distinct yet complementary strategies for the acylation of 1-(4-sec-butylphenyl)ethanamine, providing the necessary details to enable researchers to confidently select and execute the most appropriate method for their specific synthetic goals.

Comparative Overview of Synthetic Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable at room temperature due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is necessary. The two primary approaches discussed herein are the conversion of the carboxylic acid to a highly reactive acyl chloride and the in-situ activation using a coupling agent.

| Parameter | Schotten-Baumann Reaction | EDC/HOBt Coupling |

| Reaction Type | Acylation with Acyl Chloride | Carbodiimide-mediated Coupling |

| Key Reagents | Acyl chloride, Base (e.g., pyridine, aq. NaOH) | Carboxylic acid, EDC, HOBt, Base (e.g., DIPEA) |

| Solvent | Biphasic (e.g., DCM/water) or Aprotic (e.g., DCM) | Aprotic (e.g., DMF, DCM) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Yield | Generally high (>80%) | Good to high (70-95%)[2] |

| Advantages | High reactivity, cost-effective for simple acyl chlorides. | Milder conditions, broad substrate scope, easy workup.[3][4] |

| Disadvantages | Acyl chlorides can be moisture-sensitive; HCl byproduct requires neutralization.[5][6] | Higher cost of reagents, potential for side reactions if not optimized.[2] |

| Suitability for 1-(4-sec-butylphenyl)ethanamine | Effective, but the high reactivity may require careful temperature control. | Highly suitable due to mild conditions, minimizing side reactions with the sterically hindered amine. |

Method 1: The Schotten-Baumann Reaction - A Classic and Robust Approach

The Schotten-Baumann reaction is a time-tested method for forming amides from amines and acyl chlorides.[3][5][7] The reaction is typically performed under basic conditions to neutralize the hydrogen chloride byproduct that is generated.[6] This prevents the protonation of the starting amine, which would render it unreactive.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-(4-sec-butylphenyl)ethanamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the amide. The presence of a base is crucial to drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of N-(1-(4-sec-butylphenyl)ethyl)acetamide

This protocol describes the synthesis of a model amide using acetyl chloride.

Materials:

-

1-(4-sec-butylphenyl)ethanamine (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Pyridine (2.0 eq) or 10% aqueous Sodium Hydroxide

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-(4-sec-butylphenyl)ethanamine (1.0 eq) and pyridine (2.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Workflow Diagram

Caption: Workflow for the Schotten-Baumann reaction.

Method 2: EDC/HOBt Coupling - A Mild and Versatile Approach

Carbodiimide-mediated couplings are a cornerstone of modern amide synthesis, particularly in peptide chemistry and for substrates that are sensitive to harsher conditions.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that facilitates the formation of an amide bond between a carboxylic acid and an amine.[2] The addition of N-hydroxybenzotriazole (HOBt) is known to suppress side reactions and minimize racemization at adjacent chiral centers.

Mechanistic Rationale

The reaction begins with the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an activated HOBt ester. The amine, 1-(4-sec-butylphenyl)ethanamine, then undergoes nucleophilic attack on the activated ester to form the desired amide, regenerating HOBt in the process. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often employed to facilitate the reaction.

Detailed Experimental Protocol: Synthesis of N-(1-(4-sec-butylphenyl)ethyl)benzamide

This protocol describes the synthesis of a model amide using benzoic acid.

Materials:

-

Benzoic acid (1.0 eq)

-

1-(4-sec-butylphenyl)ethanamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

N-hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Caption: Workflow for EDC/HOBt mediated amide coupling.

Conclusion and Future Perspectives

The synthesis of amides from 1-(4-sec-butylphenyl)ethanamine can be successfully achieved through multiple synthetic routes. The classical Schotten-Baumann reaction offers a high-yielding and cost-effective method, particularly when the corresponding acyl chloride is readily available. For more delicate substrates or when milder conditions are preferred, the EDC/HOBt coupling protocol provides an excellent alternative with broad applicability. The choice between these methods will ultimately depend on the specific carboxylic acid partner, the scale of the reaction, and the desired level of control over the reaction conditions.

Future research in this area could explore the application of greener, catalytic amidation methods, which aim to reduce waste and avoid the use of stoichiometric activating agents.[8] As the demand for more sustainable synthetic methodologies grows, the development of efficient catalytic systems for the amidation of sterically hindered amines like 1-(4-sec-butylphenyl)ethanamine will be of significant interest to the pharmaceutical and chemical industries.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

- Organic Reactions. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 379-382). Cambridge University Press.

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (n.d.). N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

Troubleshooting & Optimization